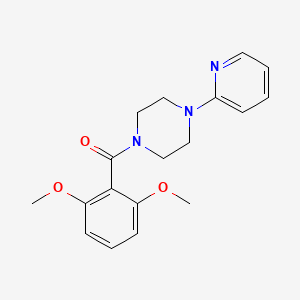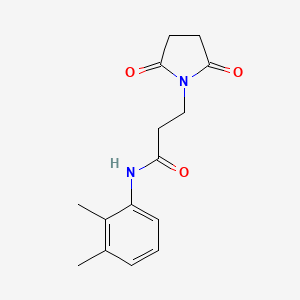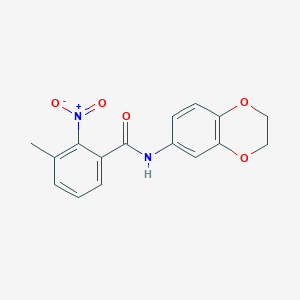![molecular formula C11H16N6O B5866103 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine](/img/structure/B5866103.png)
9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound is commonly known as MPEP and is used as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological and pathological processes, including learning and memory, addiction, and neurodegenerative diseases. Therefore, MPEP has been investigated as a potential therapeutic agent for these conditions.
作用機序
MPEP acts as a selective antagonist of the 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The this compound receptor is involved in the regulation of various neurotransmitters, including glutamate, dopamine, and GABA. By blocking the this compound receptor, MPEP reduces the activity of these neurotransmitters, which can have therapeutic effects in certain conditions.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models and cell cultures. It has been shown to improve cognitive function in animal models of Fragile X syndrome and Alzheimer's disease. MPEP has also been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease. In addition, MPEP has been shown to reduce anxiety-like behavior and drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
MPEP has several advantages as a research tool. It is a selective antagonist of the 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine receptor, which allows researchers to specifically target this receptor without affecting other receptors. MPEP is also available in radiolabeled form, which allows researchers to study its distribution and metabolism in vivo. However, MPEP has some limitations as a research tool. Its effects may vary depending on the animal model or cell culture used, and its pharmacokinetics may differ between species.
将来の方向性
There are several future directions for research on MPEP. One area of research is the development of more selective and potent 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine antagonists. Another area of research is the investigation of the potential therapeutic effects of MPEP in humans. Clinical trials are currently underway to evaluate the safety and efficacy of MPEP in the treatment of Fragile X syndrome and autism spectrum disorders. Furthermore, MPEP may have potential applications in other conditions that are associated with this compound dysfunction, such as schizophrenia and depression.
合成法
MPEP can be synthesized using various methods, including chemical synthesis and radiolabeling techniques. One of the commonly used methods for chemical synthesis involves the reaction of 2-chloroethylmorpholine with 6-amino-9H-purine in the presence of a palladium catalyst. The product is then purified using column chromatography. Radiolabeled MPEP can be synthesized by introducing a radioactive isotope, such as tritium or carbon-14, into the molecule during the synthesis process.
科学的研究の応用
MPEP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine receptor, which is involved in various physiological and pathological processes. Therefore, MPEP has been investigated as a potential therapeutic agent for conditions that are associated with this compound dysfunction, such as Fragile X syndrome, autism spectrum disorders, and Parkinson's disease.
特性
IUPAC Name |
9-(2-morpholin-4-ylethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c12-10-9-11(14-7-13-10)17(8-15-9)2-1-16-3-5-18-6-4-16/h7-8H,1-6H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOJHLZCNSIFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5866025.png)
![2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5866030.png)



![1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5866051.png)
![4-{methyl[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5866053.png)
![4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5866054.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5866055.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B5866066.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5866112.png)
![6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5866118.png)
